H-89 Dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H 89 dihydrochloride involves the reaction of 5-isoquinolinesulfonamide with p-bromocinnamylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of H 89 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is usually produced in a lyophilized powder form for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions
H 89 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving H 89 dihydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like DMSO or ethanol at controlled temperatures .
Major Products Formed
The major products formed from the reactions of H 89 dihydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can lead to the formation of amine derivatives .
Scientific Research Applications
H 89 dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
H 89 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site on the catalytic subunit of PKA. This inhibition prevents the phosphorylation of PKA substrates, thereby disrupting PKA-mediated signaling pathways. The compound also exhibits moderate inhibitory effects on other kinases such as protein kinase G (PKG) and protein kinase C (PKC) .
Comparison with Similar Compounds
Similar Compounds
KT 5720: Another PKA inhibitor with a different chemical structure but similar inhibitory effects.
Rp-cAMPS: A cyclic AMP analog that inhibits PKA by preventing the activation of the kinase.
Uniqueness
H 89 dihydrochloride is unique due to its high specificity and potency as a PKA inhibitor. It is 30 times more potent than H 8 and exhibits a broader range of inhibitory effects on other kinases, making it a valuable tool in kinase research .
Biological Activity
H-89 dihydrochloride is a potent, selective, and reversible inhibitor of protein kinase A (PKA), with significant implications in various biological processes. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Name : N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride
- Molecular Weight : 519.28 g/mol
- CAS Number : 127243-85-0
- Solubility : Soluble in DMSO and ethanol
H-89 primarily inhibits PKA by competing with ATP for binding to the kinase's catalytic subunit. The IC50 value for PKA inhibition is approximately 50 nM, indicating high potency. Additionally, H-89 has inhibitory effects on other kinases such as S6K1, MSK1, ROCKII, and PKBα, with IC50 values ranging from 80 to 270 nM for these kinases .
Biological Activities
- Antinociceptive Activity : H-89 exhibits antinociceptive properties, making it a candidate for pain management therapies .
- Enhancement of Stem Cell Survival : Research indicates that H-89 enhances the survival and clonogenicity of dissociated human embryonic stem cells (ESCs) through inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : H-89 has been shown to inhibit TGF-β-induced EMT in retinal cells, suggesting a protective role in proliferative vitreoretinopathy (PVR) models .
- Reduction of Chlamydia Inclusion Growth : Studies have demonstrated that H-89 can inhibit the growth of Chlamydia inclusions in infected cells, highlighting its potential as an antimicrobial agent .
- Impact on TRPV1 Expression : In vivo studies indicate that H-89 affects TRPV1 expression and phosphorylation in the hypothalamus during lipopolysaccharide (LPS)-induced fever responses .
Table 1: Summary of Biological Activities and IC50 Values
Biological Activity | Target Kinase | IC50 (nM) |
---|---|---|
Protein Kinase A Inhibition | PKA | 50 |
Inhibition of S6K1 | S6K1 | 80 |
Inhibition of MSK1 | MSK1 | 120 |
Inhibition of ROCKII | ROCKII | 270 |
Antinociceptive Activity | - | - |
Enhancement of ESC Survival | - | - |
Inhibition of EMT | - | - |
Reduction of Chlamydia Growth | - | - |
Case Studies
- Proliferative Vitreoretinopathy : A study involving rat models demonstrated that H-89 treatment protected against structural changes in the retina and preserved vision function by inhibiting PKA activation related to TGF-β signaling pathways .
- Chlamydia Infection : Research indicated that H-89 effectively reduced the size of Chlamydia inclusions in HeLa cells, suggesting its potential utility in treating infections caused by this pathogen .
Properties
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOGQJVGPIKAM-WTVBWJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-89 dihydrochloride exert its effects at the cellular level?
A1: this compound acts as a competitive inhibitor of ATP for the catalytic subunit of PKA. [, , ] By binding to PKA, this compound prevents the phosphorylation of downstream target proteins, ultimately disrupting PKA-dependent signaling pathways. This inhibition has been observed to impact various cellular functions, including adipocyte browning [], neuroprotection after traumatic brain injury [], and autophagy regulation. []
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